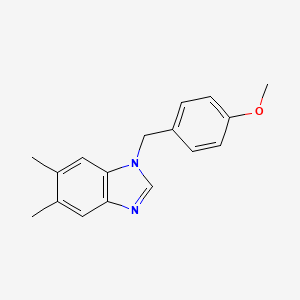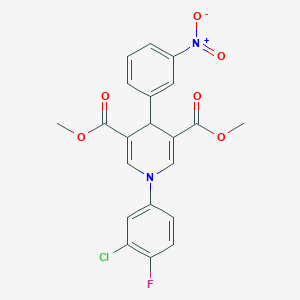![molecular formula C13H22N4S B4628709 N-cyclopentyl-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4628709.png)
N-cyclopentyl-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea
Übersicht
Beschreibung
N-cyclopentyl-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea is a useful research compound. Its molecular formula is C13H22N4S and its molecular weight is 266.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.15651789 g/mol and the complexity rating of the compound is 291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
Ultrasound-assisted Synthesis of Pyrazole Derivatives : A study described the environmentally sustainable synthesis of pyrazolyl thiourea derivatives using ultrasound methods. These compounds, including those structurally related to N-cyclopentyl-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea, were investigated for their anticancer properties. One compound showed promise in inducing cell cycle arrest and apoptosis in human cancer cells, highlighting its potential as an anticancer drug (Nițulescu et al., 2015).
Apoptotic Activity in Cancer Cell Lines : Another study synthesized new pyrazole thiourea chimeric derivatives, confirming their structures and evaluating their apoptotic effects in human cancer cells. The research indicated that certain derivatives could be promising for cancer treatment due to their ability to induce apoptosis and cell cycle arrest (Nițulescu et al., 2015).
Antimicrobial and Antifungal Activities
- Antimicrobial Screening of Pyrazole Derivatives : A study on N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives explored their antibacterial and antifungal activities. The findings suggest that these compounds, related to the chemical , show significant bioactivity against various bacterial and fungal strains, pointing to their potential in developing new antimicrobial agents (Nițulescu et al., 2010).
Antifungal and Antiviral Potentials
Inhibition of Phytopathogenic Fungi : Research into pyrazole/isoxazole-3-carboxamido-4-carboxylic acids and N-alkyl/aryl-N'-(4-carbethoxy-3-pyrazolyl)thioureas demonstrated varying degrees of growth inhibition against phytopathogenic fungi. This indicates the potential use of such compounds in agricultural applications to control fungal diseases (Vicentini et al., 2007).
Antiviral Activity against HSV1 and HAV : A synthesis study of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and related derivatives evaluated their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity. This research underscores the therapeutic potential of pyrazole-derived compounds in antiviral treatments (Attaby et al., 2006).
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4S/c1-9-12(10(2)17(3)16-9)8-14-13(18)15-11-6-4-5-7-11/h11H,4-8H2,1-3H3,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXZIDWCEGLGSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=S)NC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(3-chloro-4,5-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4628642.png)
![{2-[(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4628648.png)
![methyl 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4628659.png)

![1-Fluoro-2-methoxy-4-[(2-methylimidazolyl)sulfonyl]benzene](/img/structure/B4628667.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B4628673.png)
![(2E)-3-[3-bromo-4-(propan-2-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile](/img/structure/B4628681.png)
![N-(2,6-diethylphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4628688.png)
![N-[3-(4-fluorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4628692.png)

![4-BROMO-2-[({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]PHENOL](/img/structure/B4628698.png)
![3-(2H-1,3-BENZODIOXOL-5-YL)-1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE](/img/structure/B4628710.png)

![3-[(3,4-dimethylbenzoyl)amino]-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4628724.png)
